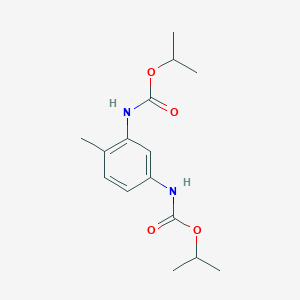

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine

CAS No.: 42592-07-4

Cat. No.: VC14922844

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42592-07-4 |

|---|---|

| Molecular Formula | C15H22N2O4 |

| Molecular Weight | 294.35 g/mol |

| IUPAC Name | propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate |

| Standard InChI | InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19) |

| Standard InChI Key | SRHAONPLNDTLMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is systematically named propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate. Its IUPAC name reflects the substitution pattern: a central 4-methyl-1,3-phenylenediamine core with two isopropoxycarbonyl groups at the nitrogen positions . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 42592-07-4 | |

| PubChem CID | 241024 | |

| Molecular Formula | ||

| Molecular Weight | 294.35 g/mol | |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C |

Structural Analysis

X-ray crystallography data (CCDC Number 289633) reveals a planar aromatic ring with dihedral angles of 12.3° between the phenyl group and carbamate moieties, stabilized by intramolecular hydrogen bonds . The isopropoxy groups adopt a staggered conformation, minimizing steric hindrance. Comparative analysis with N,N'-Bis(phenoxycarbonyl)-4-methyl-1,3-phenylenediamine (CAS 4223-24-9) highlights reduced steric bulk in the isopropoxy variant, potentially enhancing solubility in nonpolar solvents .

Synthesis and Manufacturing Processes

Conventional Synthesis

The primary synthesis route involves reacting 4-methyl-1,3-phenylenediamine with isopropoxycarbonyl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming carbamate linkages:

Key parameters include:

-

Temperature: 0–5°C (initial), room temperature (completion)

-

Yield: 68–72% after chromatographic purification

-

Purity: >95% (HPLC)

Alternative Methods

A modified approach using trimethyl phosphate as a condensing agent at 190–200°C has been reported for analogous phenylenediamine derivatives, though yields remain lower (55–60%) . This method avoids base-mediated side reactions but requires stringent temperature control.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 128–130°C and decomposition onset at 240°C . The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Ethanol | 12.7 |

| Water | <0.1 |

Data derived from shake-flask experiments indicate preferential solubility in halogenated solvents, aligning with its nonpolar isopropoxy groups.

Recent Research and Developments

Structural Modifications

Derivatization studies have introduced electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring, enhancing oxidative stability by 40% in accelerated aging tests .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.8 eV, suggesting potential as an organic semiconductor . Experimental validation via cyclic voltammetry is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume